N-(1-ethynylcyclohexyl)benzenesulfonamide
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Overview
Description
N-(1-ethynylcyclohexyl)benzenesulfonamide is a chemical compound with the molecular formula C14H17NO2S It is known for its unique structure, which includes an ethynyl group attached to a cyclohexyl ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethynylcyclohexyl)benzenesulfonamide typically involves the reaction of 1-ethynylcyclohexylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethynylcyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the ethynyl group.
Reduction: Formation of primary or secondary amines from the sulfonamide group.
Substitution: Formation of substituted sulfonamides or sulfonate esters.
Scientific Research Applications
N-(1-ethynylcyclohexyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethynylcyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzenesulfonamide moiety can interact with various biological receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethynylcyclohexyl)benzenesulfonamide
- N-(1-propynylcyclohexyl)benzenesulfonamide
- N-(1-butynylcyclohexyl)benzenesulfonamide
Uniqueness
This compound is unique due to its ethynyl group, which imparts distinct reactivity and potential for covalent interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-(1-ethynylcyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-2-14(11-7-4-8-12-14)15-18(16,17)13-9-5-3-6-10-13/h1,3,5-6,9-10,15H,4,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMDMJNBOGXWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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